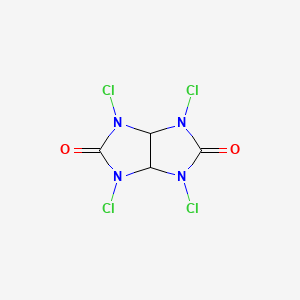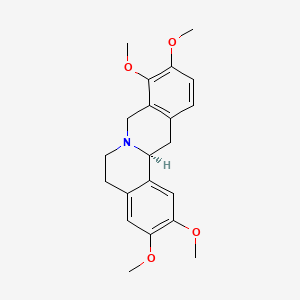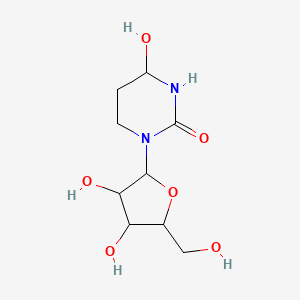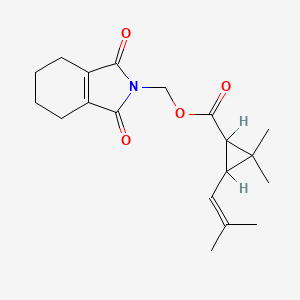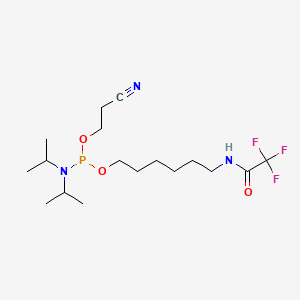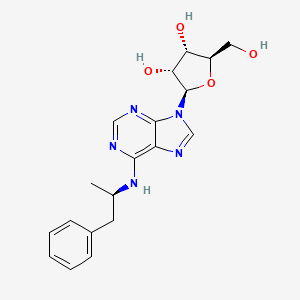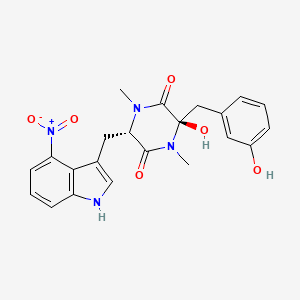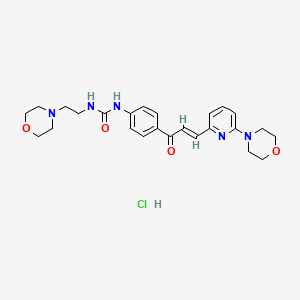
TRC051384 HCl
Übersicht
Beschreibung
TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70). It exhibits protective effects against neuronal trauma via inhibition of necroptosis . It can be used for the research of ischemic stroke .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H32ClN5O4 . The SMILES representation isO=C(NCCN1CCOCC1)NC2=CC=C(C=C2)C(/C=C/C3=NC(N4CCOCC4)=CC=C3)=O.Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 502.01 . It appears as a solid . The product is recommended to be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Induktor von Hitzeschockprotein 70 (HSP70)
TRC051384 HCl ist ein potenter Induktor der Expression von Hitzeschockprotein 70 (HSP70) . Er erhöht die HSP70-mRNA in HeLa-Zellen und primären Rattenneuronen bei Konzentrationen von 6,3 und 12,5 µM .
Aktivierung von Hitzeschockfaktor 1 (HSF1)
This compound aktiviert den Transkriptionsfaktor Hitzeschockfaktor 1 (HSF1) in einem Reporter-Assay unter Verwendung von HeLa-Zellen bei 25 µM .
Neuroprotektion
This compound zeigt schützende Wirkungen gegen neuronale Traumata durch Hemmung der Nekroptose . Dies macht es zu einem potenziellen Kandidaten für die Neuroprotektionsforschung.
Forschung zum ischämischen Schlaganfall
This compound kann für die Forschung zum ischämischen Schlaganfall verwendet werden . Es hat sich gezeigt, dass es die mit dem Schlaganfall verbundenen neuronalen Schäden und Behinderungen in einem Rattenmodell des transienten ischämischen Schlaganfalls signifikant reduziert, selbst wenn es 8 Stunden nach Beginn der Ischämie verabreicht wird .
Entzündungshemmende Aktivität
This compound hat eine entzündungshemmende Aktivität gezeigt. Es führt zu einer 60%igen Hemmung bei 6,25 μM und einer 90%igen Hemmung bei 12,5 μM der LPS-induzierten TNF-α-Expression in der differenzierten THP-1-Zelllinie .
Mitochondriale Biologie
This compound verhindert eine Abnahme des mitochondrialen Membranpotentials, die durch tert-Butylhydroperoxid in isolierten menschlichen Nucleus pulposus-Stammzellen (NPSCs) induziert wird . Dies deutet auf seine potenzielle Rolle in der Forschung zur mitochondrialen Biologie hin.
Wirkmechanismus
Target of Action
TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70) . HSP70 is a stress protein with neuroprotective activity .
Mode of Action
This compound interacts with its target, HSP70, by inducing its expression . It dose-dependently increases HSP70B mRNA in both HeLa and rat primary mixed neurons . This interaction results in a significant dose-dependent increase in HSF1 transcriptional activity and recovery of luciferase activity .
Biochemical Pathways
The induction of HSP70 by this compound involves HSF1 activation . This results in elevated chaperone and anti-inflammatory activity . Furthermore, the expression of HSP90α induced by neuronal trauma is further promoted by HSP70 inhibition .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally .
Result of Action
This compound exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs when cells are unable to undergo apoptosis. By inhibiting necroptosis, this compound helps to prevent cell death and protect neurons .
Action Environment
It’s known that the compound can significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia . This suggests that the compound’s action may be influenced by the timing of administration relative to the onset of ischemia.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
TRC051384 hydrochloride interacts with the heat shock protein 70 (HSP70) and induces its expression . It activates the transcription factor heat shock factor 1 (HSF1) and enhances Hsp72 expression in neurons and glial cells . The nature of these interactions involves the inhibition of necroptosis, a form of programmed cell death .
Cellular Effects
TRC051384 hydrochloride exhibits protective effects against neuronal trauma . It influences cell function by inhibiting necroptosis, thereby preventing neuronal damage . It also impacts gene expression by inducing the expression of HSP70 .
Molecular Mechanism
The molecular mechanism of action of TRC051384 hydrochloride involves the induction of HSP70, which is achieved through the activation of HSF1 . This results in elevated chaperone and anti-inflammatory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, TRC051384 hydrochloride has been observed to significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia .
Dosage Effects in Animal Models
In animal models, treatment with TRC051384 hydrochloride has shown significant improvement in survival (50% by day 2 and 67.3% by day 7) when treatment was initiated at 4 hours after ischemia onset .
Metabolic Pathways
Its role in inducing HSP70 suggests it may influence pathways related to stress response and protein homeostasis .
Transport and Distribution
Given its role in inducing HSP70, it may be distributed to areas where stress response and protein homeostasis are critical .
Subcellular Localization
Given its role in inducing HSP70, it may be localized to areas within the cell where stress response and protein homeostasis are critical .
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOFJDCZCSLJAM-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


